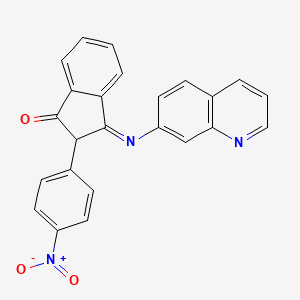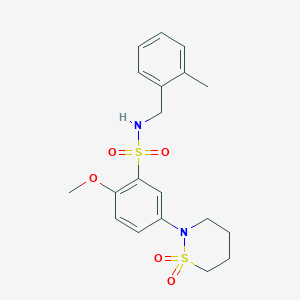![molecular formula C19H19ClF2N2OS B4957742 1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)
1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine, commonly known as CFM-2, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of piperazine derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can reduce neuronal damage caused by cerebral ischemia. CFM-2 has also been studied for its potential use in the treatment of anxiety and depression. In addition, CFM-2 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Mecanismo De Acción
The exact mechanism of action of CFM-2 is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and depression. CFM-2 has been shown to increase the activity of GABA receptors, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, leading to neuroprotective effects. CFM-2 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, CFM-2 can increase the levels of serotonin and dopamine, leading to anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized. CFM-2 has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, CFM-2 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, CFM-2 has a short half-life, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of CFM-2. One potential direction is the development of CFM-2 analogs with improved solubility and longer half-life. Another direction is the investigation of the potential use of CFM-2 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Furthermore, the underlying mechanism of action of CFM-2 needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
CFM-2 can be synthesized using various methods, including the reaction of 1-(2-chloro-6-fluorobenzyl)thioacetic acid with 4-fluorophenylpiperazine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields CFM-2 as a white crystalline solid.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2OS/c20-17-2-1-3-18(22)16(17)12-26-13-19(25)24-10-8-23(9-11-24)15-6-4-14(21)5-7-15/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHARAVDWQVWIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)

![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)

![2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4957747.png)